α-Phenylpiperidine-2-acetamide chemical properties and structure
α-Phenylpiperidine-2-acetamide chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
α-Phenylpiperidine-2-acetamide is a heterocyclic organic compound of significant interest in medicinal chemistry and pharmaceutical development. Primarily recognized as a key synthetic intermediate, its structural motif, featuring a piperidine ring appended with a phenyl and an acetamide group, serves as a versatile scaffold for the synthesis of various biologically active molecules. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and potential biological activities of α-Phenylpiperidine-2-acetamide, supported by detailed experimental protocols and logical workflow diagrams.
Chemical Properties and Structure
α-Phenylpiperidine-2-acetamide, also known by its IUPAC name 2-phenyl-2-(piperidin-2-yl)acetamide, is a white to cream-colored powder.[1][2] Its chemical structure consists of a saturated piperidine ring, which can enhance its basicity and solubility under physiological conditions, and a phenyl group attached to an acetamide backbone.[3] This combination of features is particularly advantageous for the development of therapeutics targeting the central nervous system (CNS), as the piperidine moiety can facilitate passage across the blood-brain barrier.[3]
An important structural feature of α-Phenylpiperidine-2-acetamide is the presence of two chiral centers, leading to the existence of diastereomers, specifically the erythro and threo forms.[3] The stereochemistry of this intermediate is crucial as it directly influences the stereochemistry and, consequently, the pharmacological activity of the final active pharmaceutical ingredient (API).[3]
Physicochemical Properties
The key physicochemical properties of α-Phenylpiperidine-2-acetamide are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 19395-39-2 | [2][3][4] |
| Molecular Formula | C₁₃H₁₈N₂O | [3][4] |
| Molecular Weight | 218.29 g/mol | [3][4] |
| IUPAC Name | 2-phenyl-2-piperidin-2-ylacetamide | [3][4] |
| Synonyms | Ritalinic Acid Amide, 2-Phenyl-2-(2-piperidyl)acetamide | [3] |
| Appearance | White to cream color powder | [1][2] |
| Purity | ≥ 97% (HPLC) | [2] |
| Storage Conditions | 0-8°C | [2] |
Spectral Data
While specific spectra for α-Phenylpiperidine-2-acetamide are not widely published in peer-reviewed journals, the expected spectral characteristics can be inferred from its structure and data on related compounds.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the phenyl group, methine protons on the piperidine ring and adjacent to the phenyl and acetamide groups, methylene protons of the piperidine ring, and the amine and amide protons.
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¹³C NMR: The carbon NMR spectrum would display signals corresponding to the carbons of the phenyl ring, the piperidine ring, the carbonyl carbon of the acetamide group, and the methine carbon attached to the phenyl group.
-
IR Spectroscopy: The infrared spectrum would be expected to show characteristic absorption bands for N-H stretching of the primary amide and the secondary amine, C=O stretching of the amide, C-N stretching, and aromatic C-H and C=C stretching vibrations.[5]
-
Mass Spectrometry: Mass spectral data for α-Phenylpiperidine-2-acetamide is available in databases such as mzCloud, showing the molecular ion peak and fragmentation patterns.[6]
Synthesis of α-Phenylpiperidine-2-acetamide
The synthesis of α-Phenylpiperidine-2-acetamide is most prominently achieved through the catalytic hydrogenation of its pyridine precursor, α-phenyl-α-pyridyl-(2)-acetamide. This method effectively saturates the aromatic pyridine ring to yield the desired piperidine structure.[3] An alternative, though less detailed in the literature, involves the reaction of phenylacetic acid with a piperidinone derivative.[3]
Experimental Protocol: Catalytic Hydrogenation
This protocol is a representative procedure based on established methods for the hydrogenation of substituted pyridines using a platinum(IV) oxide catalyst.[7][8][9]
Objective: To synthesize α-Phenylpiperidine-2-acetamide via the catalytic hydrogenation of α-phenyl-α-pyridyl-(2)-acetamide.
Materials:
-
α-phenyl-α-pyridyl-(2)-acetamide
-
Platinum(IV) oxide (PtO₂, Adams' catalyst)
-
Glacial Acetic Acid
-
Hydrogen Gas (H₂)
-
Sodium Bicarbonate (NaHCO₃) solution, saturated
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Parr Hydrogenation Apparatus or similar high-pressure reactor
-
Filtration apparatus (e.g., Buchner funnel with Celite)
-
Rotary Evaporator
Procedure:
-
Reaction Setup: In a suitable high-pressure reactor vessel, dissolve α-phenyl-α-pyridyl-(2)-acetamide (1.0 g) in glacial acetic acid (5 mL).[7]
-
Catalyst Addition: To the stirred solution, add a catalytic amount of Platinum(IV) oxide (e.g., 5 mol %).[7]
-
Hydrogenation: Seal the reactor and purge with hydrogen gas. Pressurize the vessel with hydrogen gas to 50-70 bar.[7][8][9]
-
Reaction: Stir the reaction mixture at room temperature for 6-10 hours.[7] Monitor the reaction progress by observing the cessation of hydrogen uptake.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen gas.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the platinum catalyst. Wash the Celite pad with a small amount of ethyl acetate.
-
Neutralization: Carefully quench the filtrate by slowly adding saturated sodium bicarbonate solution until the effervescence ceases and the pH is neutral or slightly basic.[7]
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).[7]
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate.[7] Filter to remove the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The resulting residue, α-Phenylpiperidine-2-acetamide, can be further purified by recrystallization or column chromatography if necessary.
Biological Activity and Potential Applications
α-Phenylpiperidine-2-acetamide is primarily utilized as a key intermediate in the synthesis of various pharmaceuticals, including analgesics and antidepressants.[1][2] Its structural relationship to methylphenidate (Ritalin), for which it is a direct precursor (also known as Ritalinic Acid Amide), suggests its potential to interact with neurological pathways.[3] While specific biological data for α-Phenylpiperidine-2-acetamide is not extensively reported, its scaffold is of interest for its potential CNS stimulant and analgesic properties.[1]
Experimental Protocols for Biological Screening
The following are generalized protocols for assessing the potential CNS stimulant and analgesic activities of a novel compound like α-Phenylpiperidine-2-acetamide.
Objective: To evaluate the effect of the test compound on spontaneous locomotor activity in mice using an actophotometer.[3][10][11]
Materials:
-
Actophotometer
-
Male or female Swiss albino mice (20-25 g)
-
Test compound (α-Phenylpiperidine-2-acetamide)
-
Vehicle (e.g., saline)
-
Standard CNS stimulant (e.g., Amphetamine, 1 mg/kg)
-
Syringes for intraperitoneal (i.p.) injection
Procedure:
-
Acclimatization: Allow the mice to acclimate to the laboratory environment for at least one hour before the experiment.
-
Grouping: Divide the animals into three groups: a control group (vehicle), a standard group (Amphetamine), and a test group (α-Phenylpiperidine-2-acetamide).
-
Baseline Activity: Individually place each mouse in the actophotometer for 10 minutes and record the basal activity count.[10]
-
Dosing: Administer the vehicle, standard drug, or test compound by i.p. injection.
-
Post-Dosing Activity: After a set time (e.g., 30 minutes), place each mouse back into the actophotometer and record the activity count for 10 minutes.[10]
-
Data Analysis: Compare the mean activity counts of the test and standard groups with the control group. A significant increase in locomotor activity in the test group suggests CNS stimulant properties.
Objective: To assess the central analgesic activity of the test compound by measuring the reaction time of mice to a thermal stimulus.[1][12][13]
Materials:
-
Hot plate apparatus with adjustable temperature
-
Male or female mice (e.g., C57BL/6, 20-25g)[12]
-
Test compound (α-Phenylpiperidine-2-acetamide)
-
Vehicle (e.g., saline)
-
Standard analgesic (e.g., Morphine)
-
Syringes for administration
Procedure:
-
Apparatus Setup: Maintain the hot plate at a constant temperature (e.g., 55 ± 0.5°C).[12]
-
Acclimatization: Acclimatize the mice to the testing room for at least one hour.
-
Baseline Latency: Place each mouse on the hot plate and record the time until a nociceptive response (e.g., paw licking or jumping) is observed. A cut-off time (e.g., 30 seconds) should be set to prevent tissue damage.[12]
-
Dosing: Administer the test compound, standard drug, or vehicle via the desired route (e.g., intraperitoneal, oral).[12]
-
Post-Dosing Latency: At predetermined time points (e.g., 30, 60, 90 minutes) after administration, place the mice back on the hot plate and measure the response latency.[12]
-
Data Analysis: The analgesic effect is determined by a significant increase in the post-drug latency compared to the baseline and vehicle control groups.[1][12] The results can be expressed as the percentage of Maximum Possible Effect (%MPE).[12]
Signaling Pathways and Mechanism of Action
Specific signaling pathways directly modulated by α-Phenylpiperidine-2-acetamide have not been elucidated in the available scientific literature. However, given its role as a precursor to methylphenidate, a dopamine and norepinephrine reuptake inhibitor, it is plausible that α-Phenylpiperidine-2-acetamide or its derivatives could interact with monoamine transporters. Further in-vitro binding and uptake assays would be necessary to investigate this hypothesis.
Analytical Methods
The purity and characterization of α-Phenylpiperidine-2-acetamide are typically assessed using standard analytical techniques in organic chemistry.
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be developed for purity assessment. A typical system would involve a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile.[14][15][16] Detection is commonly performed using a UV detector.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used for the identification and quantification of α-Phenylpiperidine-2-acetamide, particularly for detecting it as an impurity or intermediate in a reaction mixture.[17][18][19][20] Derivatization may sometimes be employed to improve volatility and chromatographic performance.[18][19]
-
Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy: As mentioned in section 1.2, ¹H NMR, ¹³C NMR, and IR spectroscopy are crucial for structural elucidation and confirmation.
Conclusion
α-Phenylpiperidine-2-acetamide is a compound of considerable importance in synthetic and medicinal chemistry. Its value lies predominantly in its role as a versatile intermediate for the synthesis of more complex pharmaceutical agents, particularly those targeting the central nervous system. While its own biological activity is not extensively documented, its structural features suggest potential for direct pharmacological effects. The experimental protocols and workflows provided in this guide offer a framework for the synthesis, characterization, and biological evaluation of this and related compounds, serving as a valuable resource for researchers in the field of drug discovery and development.
References
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- 2. chemimpex.com [chemimpex.com]
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- 5. researchgate.net [researchgate.net]
- 6. mzCloud – Phenylpiperidine 2 acetamide [mzcloud.org]
- 7. asianpubs.org [asianpubs.org]
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- 13. dovepress.com [dovepress.com]
- 14. ptfarm.pl [ptfarm.pl]
- 15. Acetamide, N-methyl-N-phenyl- | SIELC Technologies [sielc.com]
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- 17. chromatographyonline.com [chromatographyonline.com]
- 18. Exposure Assessment of Acetamide in Milk, Beef, and Coffee Using Xanthydrol Derivatization and Gas Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Determination of trace levels of acetamide, propanamide, and butyramide in surface and drinking water using gas chromatography-mass spectrometry after derivatization with 9-xanthydrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. An Orthogonal Approach for Determination of Acetamide Content in Pharmaceutical Drug Substance and Base-Contaminated Acetonitrile by GC and GC-MS External Method - PubMed [pubmed.ncbi.nlm.nih.gov]
